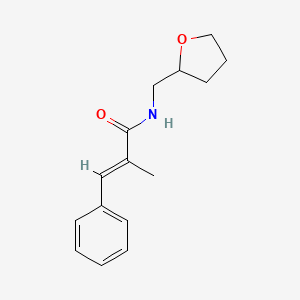![molecular formula C23H18N6O B5406889 N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-biphenylcarboxamide](/img/structure/B5406889.png)
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-biphenylcarboxamide, also known as CEP-33779, is a small molecule inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway. This pathway is involved in many cellular processes, including cell growth, differentiation, and survival. CEP-33779 has been studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
Mécanisme D'action
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-biphenylcarboxamide inhibits the JAK2/STAT3 pathway by binding to the ATP-binding site of JAK2, preventing its activation. This results in the inhibition of STAT3 phosphorylation and downstream signaling. The inhibition of this pathway leads to the inhibition of cell growth and survival and the reduction of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In animal models of inflammation and autoimmune diseases, this compound reduces inflammation and improves disease symptoms. However, this compound has also been shown to have some off-target effects, including the inhibition of other JAK family members and the induction of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-biphenylcarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good stability. It has been extensively studied and has a well-established mechanism of action. However, this compound also has some limitations. It has some off-target effects and can induce oxidative stress, which can affect experimental results. It also has limited solubility, which can affect its bioavailability.
Orientations Futures
There are several future directions for the study of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-biphenylcarboxamide. One area of research is the development of more specific JAK2 inhibitors that have fewer off-target effects. Another area of research is the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the potential use of this compound in other diseases, such as neurodegenerative diseases and viral infections, is an area of interest. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-biphenylcarboxamide can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the coupling of 4-biphenylcarboxylic acid with 4,6-dimethyl-2-pyrimidinylamine, followed by the addition of 4-cyano-1H-pyrazole-5-carboxylic acid and subsequent dehydration to form the final product.
Applications De Recherche Scientifique
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. In cancer, the JAK2/STAT3 pathway is often dysregulated, leading to uncontrolled cell growth and survival. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer, both in vitro and in vivo. In inflammation and autoimmune diseases, the JAK2/STAT3 pathway is involved in the production of pro-inflammatory cytokines. This compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Propriétés
IUPAC Name |
N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O/c1-15-12-16(2)27-23(26-15)29-21(20(13-24)14-25-29)28-22(30)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-12,14H,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLJAWKPYYGYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5406807.png)

![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5406839.png)
![4-hydroxy-1-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5406846.png)
![1-[(3-isobutylisoxazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5406850.png)

![N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5406854.png)
![3-{3-methyl-4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5406855.png)
![1-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-2-pyrrolidinone hydrochloride](/img/structure/B5406863.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5406866.png)
![4-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5406870.png)
![N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine](/img/structure/B5406872.png)
![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxy-6-nitrophenol](/img/structure/B5406896.png)
![2-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5406898.png)
